molecular formula C15H18O3 B1614076 cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-59-1

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1614076
CAS No.: 733742-59-1
M. Wt: 246.3 g/mol
InChI Key: FZGOZGATZZWODF-QWHCGFSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydrolysis: The resulting product undergoes hydrolysis to introduce the carboxylic acid group at the desired position on the cyclohexane ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the benzoyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products:

Scientific Research Applications

cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

  • trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
  • cis-4-(2-Methylbenzoyl)cyclohexanecarboxylic acid
  • trans-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid
  • trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • cis-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Uniqueness: cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in different physical and chemical properties compared to its trans isomers or other similar compounds .

Properties

IUPAC Name

(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGOZGATZZWODF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641344
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-59-1
Record name (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

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